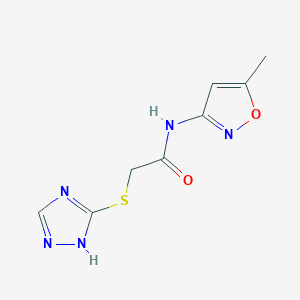
N-(5-methyl-3-isoxazolyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to N-(5-methyl-3-isoxazolyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide involves multi-step chemical reactions, employing techniques to yield compounds with targeted functional groups. A study by Huicheng Wang et al. (2010) detailed the synthesis of N-acetamide derivatives and established their structures through MS, IR, CHN, and 1H NMR spectral data, highlighting the diverse structures achievable through this synthetic route (Wang et al., 2010).
Molecular Structure Analysis
The structural analysis of compounds similar to this compound is crucial for understanding their chemical behavior. The molecular structure is determined using various spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectroscopy. These analyses provide detailed insights into the compound's molecular geometry, bond lengths, and angles, essential for predicting its reactivity and interactions with biological targets.
Chemical Reactions and Properties
Compounds in the category of this compound exhibit a range of chemical reactions, primarily due to their functional groups. These chemical behaviors include nucleophilic substitution reactions, esterification, and cyclization, which are pivotal in modifying the compound for specific applications. A study by Krishnaraj et al. (2014) described the synthesis of biologically important N-heteroaryl-2-(heteroarylthio)acetamides, indicating the potential for these compounds to inhibit HIV 1 replications (Krishnaraj & Muthusubramanian, 2014).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are determined through a combination of analytical techniques. These properties are vital for the compound's application in various fields, influencing its formulation, storage, and handling requirements.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pKa values, are critical for understanding how this compound derivatives interact in different environments. For example, the determination of pKa values, as conducted by Duran and Canbaz (2013), provides insight into the compound's acidity, influencing its behavior in biological systems and applications (Duran & Canbaz, 2013).
科学的研究の応用
Synthesis and Biological Evaluation
Research has demonstrated the synthesis of related compounds to N-(5-methyl-3-isoxazolyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide, exploring their anticancer and antimicrobial potentials. For instance, novel derivatives of 5-methyl-4-phenyl thiazole have been synthesized and evaluated for their anticancer activity, showing selective cytotoxicity against human lung adenocarcinoma cells and mouse embryoblast cell lines (Evren et al., 2019). Similarly, another study focused on the antimicrobial effects of novel thiazole derivatives against various pathogens, indicating considerable antimicrobial effects (Cankiliç & Yurttaş, 2017).
Antimicrobial Activity
Compounds related to this compound have shown promising antimicrobial properties. A study on isoxazole-substituted 1,3,4-oxadiazoles highlighted their in vitro antimicrobial activity against bacterial and fungal strains, with some compounds exhibiting good activity (Marri et al., 2018).
Anti-HIV Activity
Another domain of application is the exploration of anti-HIV properties. Naphthalene derivatives containing 1,2,4-triazole and thiophene moieties have been synthesized and evaluated for their inhibitory activity against HIV, with some showing significant potency (Hamad et al., 2010).
Novel Synthesis Approaches
The research also delves into novel synthesis methods and structural analyses, aiming to produce biologically active compounds with improved efficacy and safety profiles. For example, a green ultrasound synthesis method was utilized to create 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, indicating potential antimicrobial activities (Rezki, 2016).
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c1-5-2-6(13-15-5)11-7(14)3-16-8-9-4-10-12-8/h2,4H,3H2,1H3,(H,9,10,12)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZZAPXREYFXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5510147.png)
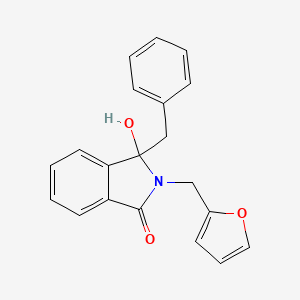
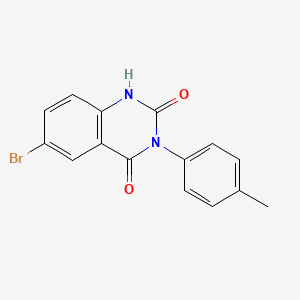
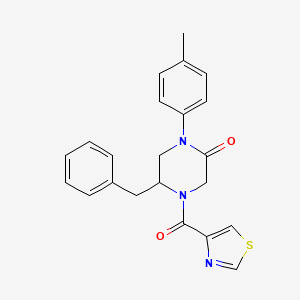
![N'-[(5-chloro-2-thienyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5510173.png)
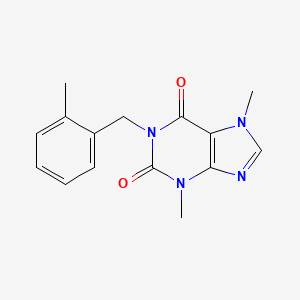
![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)
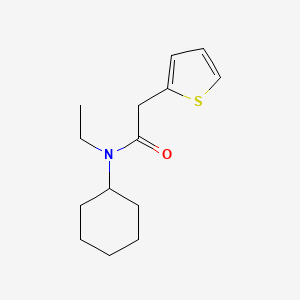
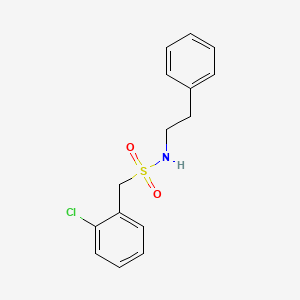
![4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)
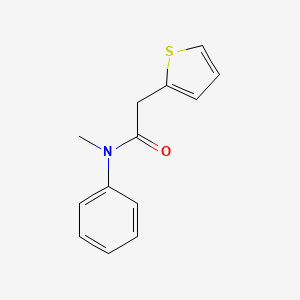
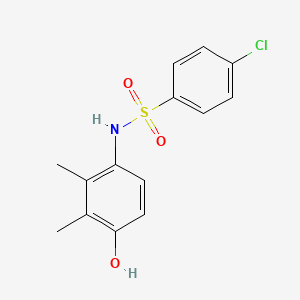
![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5510214.png)